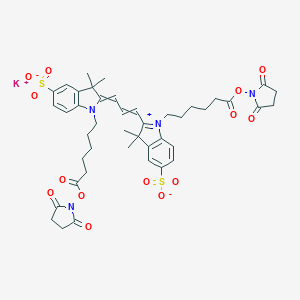

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Description

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt (CAS: 1311966-47-8) is a fluorescent labeling agent widely used in biochemical and biophysical research. This compound features:

- Trimethine cyanine core (Cy3), with absorption/emission peaks at ~550 nm and ~570 nm, respectively, ideal for orange-red fluorescence imaging .

- Bihexanoic acid chains, enhancing water solubility and membrane interaction .

- Succinimidyl ester group, enabling covalent conjugation to primary amines (-NH₂) on proteins, antibodies, or nucleic acids .

- Potassium salt form, improving stability in aqueous buffers compared to sodium or free acid counterparts .

Its applications span fluorescence microscopy, flow cytometry, and protein interaction studies, where high quantum yield and compatibility with common laser systems (e.g., 532 nm) are critical .

Propriétés

IUPAC Name |

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHGNVAPFRTZCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49KN4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678987 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311966-47-8 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt typically involves the reaction of Cyanine 3 dye with bihexanoic acid and succinimidyl ester. The process begins with the preparation of the Cyanine 3 dye, followed by the introduction of bihexanoic acid to form the bihexanoic acid derivative. The final step involves the reaction with succinimidyl ester to produce the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards amines, allowing the dye to form stable amide bonds with various biomolecules.

Common Reagents and Conditions

The common reagents used in reactions involving Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt include primary amines, organic solvents like dimethyl sulfoxide (DMSO), and buffering agents to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions with Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt are amide-linked conjugates. These conjugates are often used in various labeling and imaging applications in biological research.

Applications De Recherche Scientifique

Fluorescent Labeling in Biological Research

Cy3 is predominantly used for fluorescent labeling of biomolecules such as proteins, nucleic acids, and peptides. Its bright fluorescence and high extinction coefficient make it an ideal choice for:

- Antibody Labeling : Cy3 conjugates are commonly employed in immunofluorescence assays to visualize specific proteins within cells or tissues.

- DNA and RNA Probes : The dye is utilized in hybridization assays to detect specific nucleic acid sequences, enhancing the sensitivity and specificity of the detection methods.

Imaging Technologies

Cy3 plays a crucial role in various imaging technologies , including:

- Fluorescence Microscopy : It allows researchers to study cellular structures and molecular interactions at high resolution. The dye can be excited with lasers at 532 nm or 555 nm, making it compatible with standard fluorescence microscopy setups .

- Flow Cytometry : In this application, Cy3 is used to analyze cell properties by tagging cells with fluorescent markers that can be quantified as they pass through a laser beam.

Therapeutic Applications

Emerging research suggests that cyanine dyes like Cy3 may have potential therapeutic applications:

- Anti-tumor Effects : Some studies indicate that cyanine dyes exhibit anti-cancer properties, potentially aiding in cancer treatment strategies.

- Drug Delivery Systems : The ability of Cy3 to fluoresce in the near-infrared range enhances its application in monitoring drug delivery and biodistribution within biological systems .

Molecular Probes for Diagnostics

Cy3 serves as a powerful molecular probe in various diagnostic assays:

- Disease Diagnostics : The dye can bind to specific biomarkers or pathogens, facilitating their detection with high sensitivity.

- Quantitative PCR (qPCR) : Cy3 is utilized to monitor nucleic acid amplification in real-time PCR assays, significantly improving the assay's sensitivity and accuracy .

Near-Infrared (NIR) Imaging

Certain derivatives of cyanine dyes fluoresce in the near-infrared spectrum, making them suitable for:

- In Vivo Imaging : NIR imaging minimizes autofluorescence and enhances tissue penetration, making it ideal for tracking tumor growth and assessing treatment responses.

- Organ Imaging : Researchers use Cy3 for monitoring drug metabolism and distribution within living organisms .

Optical Sensors and Photovoltaics

Beyond biological applications, Cy3 also finds use in:

- Optical Sensors : The dye's responsiveness to environmental changes allows it to function effectively as a sensor for ions or biochemical assays.

- Dye-Sensitized Solar Cells (DSSCs) : Cyanine dyes improve light absorption efficiency in solar applications, contributing to advancements in renewable energy technologies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Labeling | Tagging proteins and nucleic acids for visualization |

| Imaging Technologies | Used in fluorescence microscopy and flow cytometry |

| Therapeutic Applications | Potential anti-tumor effects and drug delivery monitoring |

| Molecular Probes | High-sensitivity detection of biomarkers and pathogens |

| Near-Infrared Imaging | In vivo imaging with minimal autofluorescence |

| Optical Sensors | Detection of ions and biochemical changes |

| Photovoltaics | Enhancing light absorption in solar cells |

Case Studies

-

Fluorescence Microscopy Study :

A study demonstrated the use of Cy3-labeled antibodies for visualizing protein localization within cells. The results showed enhanced clarity and reduced background noise compared to traditional dyes. -

NIR Imaging Application :

Research involving tumor models utilized Cy3 for NIR imaging to track tumor progression over time. The findings indicated that Cy3 provided reliable imaging data correlating with histological analyses.

Mécanisme D'action

The mechanism of action of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt involves its ability to form covalent bonds with amine groups on biomolecules. This covalent attachment allows the dye to label specific proteins, nucleic acids, or other biomolecules, enabling their visualization under fluorescence microscopy. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, providing a fluorescent signal that can be detected and analyzed.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Comparative Insights

Bihexanoic vs. Monohexanoic Chains

- The bihexanoic acid moiety in the target compound enhances solubility in aqueous media compared to monohexanoic variants (e.g., sc-358103), making it suitable for live-cell imaging .

- Monohexanoic dyes (e.g., sc-358103) are thiol-reactive, limiting their utility to cysteine-containing targets, whereas succinimidyl esters target lysine residues .

Salt Form (Potassium vs. Sodium)

- Potassium salts generally exhibit higher stability in physiological buffers than sodium salts, reducing aggregation in high-ionic-strength solutions .

- Sodium salts (e.g., sc-358104) may offer cost advantages but require stringent storage conditions to prevent hydrolysis .

Spectral Properties

- The Cy3 core (trimethine) is optimal for standard microscopy setups, while Cy5 (pentamethine, e.g., sc-217972) is preferred for near-infrared (NIR) applications due to reduced autofluorescence in tissues .

- Cy5 variants (e.g., sc-217972) are ~3x more expensive than Cy3 dyes, reflecting their specialized use in advanced imaging .

Reactivity and Labeling Efficiency

- Succinimidyl esters (e.g., target compound) require anhydrous DMSO for dissolution and react rapidly with amines, but over-labeling (>3 dyes/protein) can impair protein function .

- Bis-succinimidyl esters (e.g., Cy5 bisNHS ester) enable brighter signals but risk crosslinking, necessitating precise stoichiometric control .

Activité Biologique

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt (often referred to as Cy3) is a fluorescent dye that has garnered attention for its various biological applications, particularly in imaging and labeling biomolecules. This article provides a comprehensive overview of the biological activity of Cy3, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₄₃H₄₉K₄O₁₄S₂

- Molecular Weight : 949.1 g/mol

- Solubility : Highly soluble in aqueous solutions, making it suitable for biological applications.

Cyanine dyes, including Cy3, function primarily through their ability to bind to specific biomolecules. The succinimidyl ester form allows for the covalent attachment to amine groups on proteins and nucleic acids, facilitating targeted labeling. This property is crucial for various imaging techniques such as fluorescence microscopy and flow cytometry.

Key Mechanisms:

- Covalent Bonding : Cy3 reacts with primary amines in proteins to form stable conjugates.

- Fluorescence Emission : Excitation at specific wavelengths (typically around 550 nm) results in emission at approximately 570 nm, allowing for effective visualization.

Biological Applications

Cy3 is widely used in several biological contexts:

- Protein Labeling : It is extensively utilized for labeling antibodies and other proteins to study their localization and interactions within cells.

- Nucleic Acid Labeling : Cy3 can label oligonucleotides for applications in gene expression studies and hybridization assays.

- Cell Imaging : Its fluorescent properties enable real-time imaging of cellular processes.

Case Study 1: Mitochondrial Targeting

A study demonstrated the use of Cy3 as a vector for mitochondrial targeting in cancer cells. The dye was conjugated with a cytotoxic cargo (KLA peptide), enhancing its efficacy significantly. The results showed an increase in cytotoxicity (EC₅₀ = 4 μM) compared to the unconjugated dye (EC₅₀ = 26 μM) . Confocal microscopy confirmed the successful localization of Cy3 conjugates within mitochondria, indicating its potential as a therapeutic agent.

Case Study 2: Antiproliferative Effects

Research into symmetrical cyanine dyes revealed that Cy3 exhibited antiproliferative effects against various human tumor cell lines. For instance, initial screenings indicated significant cytotoxicity against colorectal cancer cells (Caco-2) with an IC₅₀ value of approximately 0.67 µM . The selectivity index was notably high (20.9), indicating potential for targeted cancer therapies.

Comparative Activity Table

| Dye | Cell Line Tested | IC₅₀ (µM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Cy3 | Caco-2 | 0.67 | 20.9 | High potency against colorectal cancer |

| Cy5 | MCF-7 | 0.43 | 17.2 | Effective against breast cancer |

| Cy3-KLA | HeLa | 4 | N/A | Enhanced targeting and delivery |

Q & A

Q. How to design FRET pairs using Cyanine 3 as a donor or acceptor?

- Methodological Answer : Pair Cy3 (donor) with Cy5 (acceptor) for Förster resonance energy transfer (FRET). Ensure spectral overlap (Cy3 emission/Cy5 absorption) and maintain a 2–6 nm distance between dyes. Use the Förster equation (R₀ ≈ 5.4 nm for Cy3-Cy5) to calculate efficiency. Validate with acceptor photobleaching assays .

Data Contradiction Analysis

- Discrepancy in Quantum Yield Reports : Some studies report lower quantum yields (~0.08) in high-salt buffers due to aggregation . Always measure yield in experimental conditions using a reference dye (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92) for calibration .

- Unexpected Fluorescence Quenching : If quenching occurs post-conjugation, assess dye-dye interactions via fluorescence lifetime imaging (FLIM). Alternatively, test labeled biomolecules in denaturing conditions (e.g., 6 M urea) to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.